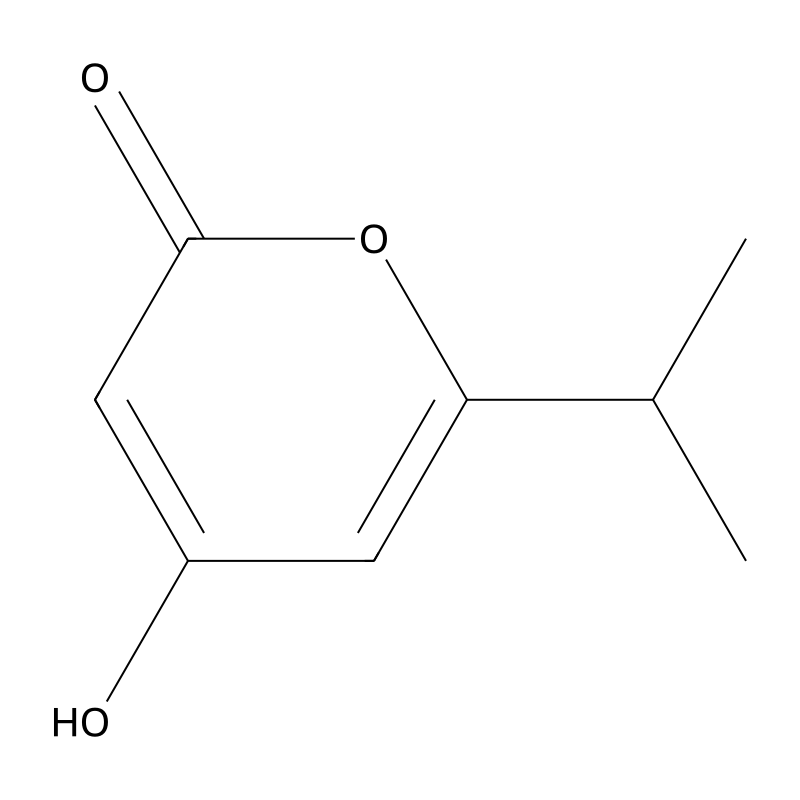4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one, also known as 4-hydroxy-6-propan-2-ylpyran-2-one, is a compound belonging to the class of pyranones. It features a pyran ring with a hydroxyl group and an isopropyl substituent at the 6-position, making it structurally unique among its analogs. The molecular formula is with a molecular weight of approximately 154.16 g/mol. The compound exhibits notable chemical properties, including the ability to participate in various organic reactions due to its functional groups, making it a versatile building block in synthetic chemistry .
- There is no current information regarding the biological activity or mechanism of action of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one.
- Due to the lack of research on this specific compound, no data on its safety or hazards are available. However, pyran-2-ones with similar structures can exhibit various properties, including some that may be irritating or harmful. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for structurally similar compounds if available.
- Knoevenagel Condensation: This reaction involves the condensation of carbonyl compounds with malonic acid derivatives or similar reagents, leading to the formation of α,β-unsaturated carbonyl compounds.
- Michael Addition: The compound can act as a Michael donor in conjugate addition reactions, where nucleophiles add to the β-position of α,β-unsaturated carbonyl compounds.
- Multicomponent Reactions: It serves as an intermediate in multicomponent reactions, facilitating the synthesis of complex molecules through domino processes .
Research indicates that 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one exhibits various biological activities:
- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various pathogens.
- Antioxidant Activity: It demonstrates significant antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition: Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .
The synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one can be achieved through various methods:
- One-Pot Multicomponent Reactions: This method involves combining starting materials such as aldehydes, malonic acid derivatives, and other reagents in a single reaction vessel under controlled conditions.
- Reflux Techniques: Traditional refluxing methods using solvents like ethanol have been employed to facilitate the reaction between precursors to yield the desired compound.
- Catalytic Approaches: Utilizing catalysts such as L-proline can enhance yields and selectivity during the synthesis process .
4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one finds applications in several fields:
- Synthetic Chemistry: It serves as a key intermediate for synthesizing various biologically active compounds and complex organic molecules.
- Materials Science: Derivatives of this compound have been explored as corrosion inhibitors for metals in acidic environments.
- Pharmaceuticals: Its biological activities make it a candidate for developing new therapeutic agents targeting different diseases .
Studies on the interactions of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one with biological macromolecules have revealed insights into its mechanism of action:
- Protein Binding Studies: Research indicates that this compound can bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.
- Receptor Interaction: It has been identified as an antagonist for certain receptors, suggesting its role in modulating biological pathways relevant to disease states .
Several compounds share structural similarities with 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxycoumarin | structure | Lacks the isopropyl group; known for its anticoagulant properties. |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | structure | Contains a methyl group instead of an isopropyl group; exhibits similar biological activities. |
| 6-Acetylpyranone | structure | Features an acetyl group; used in flavoring and fragrance industries. |
Uniqueness
The presence of the isopropyl group in 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one distinguishes it from other pyranones, enhancing its solubility and reactivity compared to other similar compounds. This structural feature contributes to its unique biological activity profile and potential applications in synthetic chemistry and pharmaceuticals .








